molecular formula C12H24N2O2 B1376374 Tert-butyl 4-amino-5-methylazepane-1-carboxylate CAS No. 1228453-28-8

Tert-butyl 4-amino-5-methylazepane-1-carboxylate

Cat. No.: B1376374
CAS No.: 1228453-28-8
M. Wt: 228.33 g/mol
InChI Key: LXHKJNUHNLXPDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-methylazepane-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is often used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 4-amino-5-methylazepane-1-carboxylate typically involves the protection of amine groups using tert-butyl carbamate (Boc) groups. The process may include steps such as nucleophilic substitution and protection-deprotection cycles. Industrial production methods often involve the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-amino-5-methylazepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-amino-5-methylazepane-1-carboxylate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions and modifications. The pathways involved often include nucleophilic attack and subsequent deprotection steps .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-amino-5-methylazepane-1-carboxylate include other Boc-protected amines and azepane derivatives. These compounds share similar protective groups and reactivity but differ in their specific functional groups and applications. For example, tert-butyl 4-amino-5-methylpiperidine-1-carboxylate is another Boc-protected amine with a different ring structure, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

tert-butyl 4-amino-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-7-14(8-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHKJNUHNLXPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159508
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228453-28-8
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228453-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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